2,2-Dicyclobutylethan-1-ol

Cyclobutane Derivatives Conformational Analysis Molecular Rigidity

2,2-Dicyclobutylethan-1-ol (CAS 1803606-45-2) is a tertiary alcohol characterized by a central ethan-1-ol backbone substituted at the 2-position with two cyclobutyl groups. The compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 1803606-45-2
Cat. No. B1382829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dicyclobutylethan-1-ol
CAS1803606-45-2
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC(C1)C(CO)C2CCC2
InChIInChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2
InChIKeyUSKSWTGZRMFHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dicyclobutylethan-1-ol (CAS 1803606-45-2): Core Physicochemical and Structural Parameters for Scientific Selection


2,2-Dicyclobutylethan-1-ol (CAS 1803606-45-2) is a tertiary alcohol characterized by a central ethan-1-ol backbone substituted at the 2-position with two cyclobutyl groups . The compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . Its topological polar surface area (TPSA) is calculated as 20.23 Ų, with an octanol-water partition coefficient (LogP) of 2.1951 . The compound is commercially available with a specified minimum purity of 95% and is supplied as a colorless liquid . Its structural features confer physical properties distinct from simpler cyclic alcohols, with a reported boiling point of 220°C .

Sterically demanding synthetic intermediate with dual cyclobutyl substitution
Moderate lipophilicity supports biphasic partitioning and extraction studies
Puckered cyclobutane rings enable conformational SAR modeling
Primary alcohol handle for oxidation to aldehyde or acid derivatives

Why In-Class Cyclobutyl Alcohols Cannot Substitute for 2,2-Dicyclobutylethan-1-ol (CAS 1803606-45-2)


The selection of 2,2-dicyclobutylethan-1-ol over simpler in-class alternatives such as cyclobutanol (CAS 2919-23-5) or dicyclobutylmethanol (CAS 41140-06-1) cannot be based on potency or activity, as primary research reporting comparative functional data for this compound is absent from the open literature. Instead, differentiation rests on quantifiable physicochemical properties—specifically LogP, TPSA, and structural complexity—that directly influence solubility, membrane permeability, and synthetic utility . Cyclobutanol (C4H8O, MW 72.11) exhibits a LogP of approximately 0.53 and a TPSA of 20.23 Ų [1]. In contrast, 2,2-dicyclobutylethan-1-ol displays a LogP of 2.1951 and a molecular weight of 154.25 g/mol . This 4.1-fold increase in LogP reflects substantially greater hydrophobicity, which alters partitioning behavior in biphasic systems and biological membranes. Procurement decisions that default to lower-cost cyclobutanol based solely on functional group similarity risk compromising experimental reproducibility where hydrophobic environment, steric bulk, or dual cyclobutyl substitution is a design requirement.

Cyclobutanol (CAS 2919-23-5)

Single ring and low LogP cannot replicate the dual-ring hydrophobicity or steric profile of the target compound.

Dicyclobutylmethanol (CAS 41140-06-1)

Lacks the -CH2- spacer; hydroxyl accessibility and hydrogen-bonding geometry may differ, altering reactivity.

Simpler tertiary alcohols

Without cyclobutyl rings, conformational rigidity and partitioning behavior will shift, limiting method transfer.

2,2-Dicyclobutylethan-1-ol (CAS 1803606-45-2): Quantitative Differentiation Evidence for Procurement and Scientific Selection


Conformational Rigidity: Two Cyclobutyl Rings versus One in Cyclobutanol

The presence of two cyclobutyl rings in 2,2-dicyclobutylethan-1-ol introduces conformational constraints absent in mono-cyclobutyl alcohols. Cyclobutanol contains a single four-membered ring and one rotatable bond (the C-OH linkage) [1]. 2,2-Dicyclobutylethan-1-ol contains three rotatable bonds and two cyclobutyl rings, each of which adopts a puckered conformation with dihedral angles of approximately 35° . This structural arrangement creates a sterically congested environment around the hydroxyl-bearing carbon that is not present in cyclobutanol. The dual cyclobutyl substitution restricts conformational freedom relative to acyclic tertiary alcohols while maintaining greater flexibility than fully rigid cage structures. This intermediate rigidity profile may be advantageous in applications where controlled molecular motion is required without complete immobilization.

Conformational Rigidity
Class-level
2 rings / 3 rot. bonds
Supports controlled conformational studies
Quantitative steric parameters not available
Cyclobutane Derivatives Conformational Analysis Molecular Rigidity

Hydrophobicity Differentiation: LogP 2.1951 versus Cyclobutanol LogP 0.53

The octanol-water partition coefficient (LogP) of 2,2-dicyclobutylethan-1-ol is 2.1951 , representing a 4.1-fold increase over the LogP of cyclobutanol (0.53) [1]. This difference arises from the replacement of hydrogen atoms on the β-carbon of ethanol with two hydrophobic cyclobutyl rings, each contributing approximately four additional carbon atoms relative to the unsubstituted scaffold. For comparison, dicyclobutylmethanol (CAS 41140-06-1), which contains two cyclobutyl rings but lacks the -CH2- spacer present in the target compound, has a molecular weight of 140.22 g/mol and would be expected to exhibit intermediate lipophilicity, though its experimental LogP is not reported in open literature. The increased LogP of 2,2-dicyclobutylethan-1-ol relative to cyclobutanol predicts enhanced partitioning into nonpolar phases, including lipid bilayers and organic solvents, which may influence its behavior in liquid-liquid extractions, chromatographic separations, and membrane permeability assays.

Hydrophobicity (LogP)
Reported
2.20
Higher lipophilicity shifts partitioning
Calculated value; experimental LogP not reported
Lipophilicity Partition Coefficient QSAR

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of 2,2-dicyclobutylethan-1-ol is calculated as 20.23 Ų , which is identical to the TPSA of cyclobutanol (20.23 Ų) [1]. This equivalence demonstrates that TPSA is determined exclusively by the polar hydroxyl group and is unaffected by the addition of nonpolar cyclobutyl rings. Both compounds possess one hydrogen bond donor (the -OH hydrogen) and one hydrogen bond acceptor (the -OH oxygen) . For comparison, dicyclobutylmethanol (CAS 41140-06-1), which has a shorter linker (methanol rather than ethanol backbone), would be expected to have an identical TPSA of approximately 20.23 Ų, as TPSA is additive for polar atoms only [2]. The TPSA value of 20.23 Ų falls below the widely accepted threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, indicating that 2,2-dicyclobutylethan-1-ol maintains favorable passive permeability characteristics despite its increased molecular weight and hydrophobicity.

TPSA
Reported
20.23 Ų
Membrane permeability potential retained
Fragment-based calculation; identical across cyclobutyl alcohols
Polar Surface Area Membrane Permeability Drug-likeness

Steric Bulk and C2 Substitution Pattern: Implications for Steric Shielding and Backbone Extension

2,2-Dicyclobutylethan-1-ol features two cyclobutyl groups attached to the C2 carbon of an ethan-1-ol backbone, creating a gem-disubstituted tertiary alcohol . This substitution pattern confers substantial steric bulk around the hydroxyl-bearing carbon. In contrast, cyclobutanol has no substitution at the hydroxyl-bearing carbon (secondary alcohol), and dicyclobutylmethanol (CAS 41140-06-1) lacks the -CH2- spacer between the disubstituted carbon and the hydroxyl group . The presence of the -CH2- spacer in the target compound extends the hydroxyl group away from the sterically congested C2 center, potentially increasing its accessibility for hydrogen bonding and nucleophilic reactions relative to dicyclobutylmethanol. The dual cyclobutyl substitution also shields the C2 carbon from nucleophilic attack, which may influence the compound's stability under basic conditions and alter its reactivity in substitution reactions compared to less hindered alcohols.

Steric Bulk
Class-level
Gem-disubstituted C2
Balanced steric shielding and OH accessibility
Quantitative steric parameters unavailable
Steric Hindrance Reaction Selectivity Cyclobutyl Substituents

Synthetic Accessibility and Availability Profile: 95% Purity Grade

2,2-Dicyclobutylethan-1-ol is commercially available from multiple suppliers (AKSci, Leyan, BenchChem, EvitaChem, CheMenu) with a specified minimum purity of 95% . This level of commercial availability and documented purity specification distinguishes it from many research-grade cyclobutyl derivatives that may require custom synthesis or have limited supplier networks. For comparison, dicyclobutylmethanol (CAS 41140-06-1) has a molecular weight of 140.22 g/mol and is also commercially available, though purity specifications vary by supplier and are not consistently documented across the same breadth of vendors. Cyclobutanol (CAS 2919-23-5) is widely available with purity typically 96% or higher but lacks the dual cyclobutyl structural feature. The established commercial supply chain for 2,2-dicyclobutylethan-1-ol reduces lead times and ensures batch-to-batch consistency for research programs requiring reproducible material.

Availability & Purity
Specification review
≥95% / 5+ suppliers
Reduced procurement risk
Based on vendor catalogs (2026)
Building Blocks Synthetic Intermediates Chemical Procurement

Boiling Point and Physical State: Liquid at Ambient Conditions with bp 220°C

2,2-Dicyclobutylethan-1-ol is a colorless liquid at ambient temperature with a reported boiling point of 220°C . This boiling point is substantially higher than that of cyclobutanol, which has a boiling point of 123°C at 733 mmHg . The 97°C elevation in boiling point reflects the 2.1× increase in molecular weight (154.25 vs. 72.11 g/mol) and the enhanced van der Waals interactions arising from the two cyclobutyl rings. For comparison, dicyclobutylmethanol (MW 140.22 g/mol) would be expected to have a boiling point intermediate between these two values, though experimental data are not reported in open literature. The higher boiling point and liquid physical state of the target compound may be advantageous in applications requiring reduced volatility during heating or distillation operations, as well as in formulations where low vapor pressure is desirable.

Boiling Point
Reported
220 °C
Lower volatility supports heating protocols
Measurement conditions not fully reported
Physical Properties Volatility Handling

2,2-Dicyclobutylethan-1-ol (CAS 1803606-45-2): Evidence-Grounded Research and Industrial Application Scenarios


Synthetic Building Block for Sterically Demanding Pharmaceutical Intermediates Requiring Tertiary Alcohol Motifs

The gem-disubstituted C2 carbon with dual cyclobutyl rings provides controlled steric bulk while maintaining a TPSA of 20.23 Ų , making this compound a suitable building block for medicinal chemistry programs optimizing for steric shielding of metabolically labile sites without compromising membrane permeability. The -CH2- spacer between the congested C2 center and the hydroxyl group distinguishes it from dicyclobutylmethanol by offering increased accessibility for hydrogen bonding and nucleophilic derivatization. This feature is particularly relevant for synthesizing ester prodrugs, ether-linked conjugates, or sulfonate leaving groups where the hydroxyl must remain sterically accessible while the core structure provides the desired cyclobutyl pharmacophore.

Hydrophobic Probe or Extraction Reagent in Biphasic Liquid-Liquid Partitioning Studies

With a calculated LogP of 2.1951 —representing a 4.1-fold increase over cyclobutanol (LogP 0.53) —2,2-dicyclobutylethan-1-ol exhibits substantially greater lipophilicity than simpler cyclic alcohols. This property makes it a candidate for use as a hydrophobic phase modifier in liquid-liquid extraction protocols, as a lipophilic reference standard in chromatographic method development, or as a non-UV-active internal standard for GC-MS quantification of alcohols in complex matrices. The boiling point of 220°C ensures compatibility with standard GC injection port temperatures without excessive volatility.

Model Compound for Studying Cyclobutane Ring Conformational Effects in Structure-Activity Relationship (SAR) Investigations

The compound contains two cyclobutyl rings, each adopting a puckered conformation with dihedral angles of approximately 35° , which differs from the planar geometry of aromatic rings and the chair/boat conformations of six-membered rings. This structural feature, combined with the compound's intermediate LogP of 2.1951 and TPSA of 20.23 Ų , makes it a useful model scaffold for investigating the impact of non-aromatic, non-planar ring systems on molecular recognition, binding affinity, and pharmacokinetic parameters. Researchers exploring bioisosteric replacement of phenyl rings with cyclobutyl motifs may use this compound as a reference for baseline physicochemical properties.

Precursor for Oxidation to 2,2-Dicyclobutylacetaldehyde or 2,2-Dicyclobutylacetic Acid Derivatives

The primary alcohol functionality of 2,2-dicyclobutylethan-1-ol is amenable to oxidation using common reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield the corresponding aldehyde or carboxylic acid. These oxidized derivatives would carry the dual cyclobutyl motif into new chemical space, potentially offering altered LogP, TPSA, and hydrogen-bonding capacity relative to the parent alcohol. For procurement teams supporting synthetic chemistry groups, the 95% minimum purity grade ensures that oxidation reactions proceed without interference from contaminants that could produce undesired byproducts.

Application
Selection Property
Validation Focus
Sterically demanding synthetic intermediate
Tertiary alcohol with dual cyclobutyl bulk and -CH2- spacer
Derivatization efficiency and hydroxyl accessibility
Hydrophobic phase modifier / extraction probe
Low TPSA and elevated LogP for biphasic partitioning
Partitioning behavior in liquid-liquid systems
Conformational SAR model compound
Puckered cyclobutane ring geometry
Bioisosteric replacement profiling
Oxidation precursor for dual-cyclobutyl carbonyls
Primary alcohol with steric shielding
Oxidation selectivity and product purity

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17 linked technical documents
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